3-O-Acetyl 9,11-dehydro beta-boswellic acid
Description
3-O-Acetyl 9,11-dehydro beta-boswellic acid: is a pentacyclic triterpenoid compound derived from the resin of the Boswellia species. This compound is known for its various biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. It is a significant component of traditional medicine and has been extensively studied for its potential therapeutic applications .
Properties
IUPAC Name |
3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a-dodecahydro-1H-picene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9-10,19-20,24-26H,11-18H2,1-8H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMFBCQMOLVLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetyl-9,11-dehydro-beta-boswellic acid typically involves the acetylation of 9,11-dehydro-beta-boswellic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .
Industrial Production Methods: Industrial production of acetyl-9,11-dehydro-beta-boswellic acid involves the extraction of boswellic acids from the resin of Boswellia species, followed by purification and acetylation. The extraction process includes solvent extraction using ethanol or methanol, followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-O-Acetyl 9,11-dehydro beta-boswellic acid can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of acetyl-9,11-dehydro-beta-boswellic acid involves the inhibition of key enzymes and signaling pathways:
Comparison with Similar Compounds
- Acetyl-11-keto-beta-boswellic acid
- Beta-boswellic acid
- Alpha-boswellic acid
- 3-O-acetyl-beta-boswellic acid
Comparison:
- Acetyl-11-keto-beta-boswellic acid: Known for its potent anti-inflammatory and anti-cancer properties, but acetyl-9,11-dehydro-beta-boswellic acid has a unique structure that may offer different bioactivities .
- Beta-boswellic acid: While both compounds exhibit anti-inflammatory effects, acetyl-9,11-dehydro-beta-boswellic acid has additional acetylation, which may enhance its bioavailability .
- Alpha-boswellic acid: Similar in structure but differs in the position of functional groups, leading to variations in biological activity .
- 3-O-acetyl-beta-boswellic acid: Shares the acetyl group but differs in the position of double bonds, affecting its reactivity and bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
